molecular formula C14H16F3N2O3PS B041365 Flupyrazofos CAS No. 122431-24-7

Flupyrazofos

Cat. No.: B041365
CAS No.: 122431-24-7
M. Wt: 380.32 g/mol
InChI Key: JZUKGAJJLZRHGL-UHFFFAOYSA-N
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Description

Flupyrazofos is a pyrazole organophosphorus insecticide known for its high activity against caterpillars, particularly the diamond-back moth (Plutella xylostella). It is a non-systemic insecticide, meaning it does not spread throughout the plant but remains on the surface where it is applied .

Mechanism of Action

Flupyrazofos is a novel organophosphorus insecticide that has been developed and commercialized for effective control against pests such as the diamondback moth . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system of insects, responsible for the breakdown of acetylcholine, a neurotransmitter. By inhibiting AChE, this compound disrupts the normal functioning of the insect’s nervous system, leading to its death .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, causing an accumulation of this neurotransmitter at the nerve synapses. The excess acetylcholine continuously stimulates the nerve cells, leading to paralysis and eventually death of the insect .

Biochemical Pathways

The principal route of metabolism of this compound is by oxidative desulfuration to the oxon, which is then hydrolyzed, principally via base rather than esterase catalysis, to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This metabolic pathway is crucial for the insecticidal activity of this compound.

Result of Action

The result of this compound action is the effective control of pests, particularly the diamondback moth . By inhibiting AChE, this compound causes a disruption in the insect’s nervous system, leading to paralysis and death . This makes this compound a potent tool in pest management strategies.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factorsAdditionally, the presence of other substances, such as in a Pesticidal combination, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

The principal route of metabolism of Flupyrazofos is by oxidative desulfuration to the oxon, which is then hydrolyzed, primarily via base rather than esterase catalysis, to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This suggests that this compound interacts with enzymes involved in oxidative reactions and hydrolysis.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion via oxidative desulfuration to an oxon, followed by hydrolysis to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

This compound is slowly hydrolyzed in aqueous media; the half-life at pH 4, 7, and 9 are 266, 180, and 121 hours, respectively . This suggests that the effects of this compound may change over time in laboratory settings, potentially affecting its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause fetal growth retardation at maternally toxic doses . This suggests that the effects of this compound may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

This compound is metabolized primarily through oxidative desulfuration to the oxon, followed by hydrolysis to 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole . This metabolic pathway may involve various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

Given its biochemical properties and metabolic pathways, it may be localized to compartments or organelles associated with these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flupyrazofos can be synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Flupyrazofos is primarily used in agricultural research for its insecticidal properties. It has been studied for its effectiveness against various pests, including the diamond-back moth and beet armyworm. Research has also focused on its metabolic pathways and environmental impact .

Comparison with Similar Compounds

Uniqueness: Flupyrazofos is unique due to its high specificity for certain pests and its relatively low environmental persistence compared to other organophosphorus insecticides. Its photostability and slow hydrolysis rates make it effective over longer periods .

Properties

IUPAC Name

diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUKGAJJLZRHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058294
Record name Flupyrazofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122431-24-7
Record name Flupyrazofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122431-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupyrazofos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupyrazofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Flupyrazofos functions as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is an enzyme crucial for nerve impulse transmission in insects. By inhibiting AChE, this compound disrupts this transmission, leading to paralysis and eventually death of the insect.

A: Yes, studies have shown that resistant insects, such as the beet armyworm (Spodoptera exigua), exhibit significantly higher insensitivity to this compound compared to susceptible insects like the diamondback moth []. This suggests potential differences in AChE structure or detoxification mechanisms between species.

ANone: The molecular formula of this compound is C14H16F3N2O3PS, and its molecular weight is 396.35 g/mol.

A: Yes, Comparative Molecular Field Analysis (CoMFA) studies have been conducted on this compound and its derivatives []. These studies revealed that the trifluoro-methyl group and the thiophosphoryl group are crucial for its insecticidal activity.

A: CoMFA studies indicate that the trifluoro-methyl and thiophosphoryl groups are key structural features for this compound's activity []. Modifications to these groups could significantly impact its potency and selectivity.

A: Yes, Korean MRLs have been established for this compound based on good agricultural practice, acceptable daily intake (ADI), and other factors []. This ensures the safety of food products treated with the insecticide.

A: Studies have identified several metabolites of this compound, including 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP), PTMHP-sulfate, PTMHP-glucuronide, and this compound oxon [, , ]. These metabolites are formed through various metabolic pathways, including oxidation and conjugation reactions.

A: this compound's insecticidal activity has been extensively studied both in vitro, using enzyme assays [, ], and in vivo, through studies on different insect species, including diamondback moth and beet armyworm [, , , , ]. These studies involve assessing mortality rates, penetration rates, and metabolic fate of the insecticide in the target insects.

A: Yes, studies have reported varying levels of resistance to this compound in diamondback moth populations from different geographical locations []. This highlights the potential for insects to develop resistance to this insecticide.

A: Researchers employ various analytical techniques to study this compound, including Gas Chromatography/Mass Spectrometry (GC/MS) [] and High-Performance Liquid Chromatography (HPLC) with UV detection [, ]. These methods allow for the identification and quantification of this compound and its metabolites in various matrices.

A: this compound undergoes degradation in soil, primarily through aerobic metabolism [, ]. Identified degradation products include PTMHP, this compound oxon, and carbon dioxide [].

A: Under aerobic conditions, the half-life of this compound in loamy soil was determined to be 13.6 days []. This indicates a relatively moderate persistence in the environment.

A: Studies have shown that this compound is primarily degraded through aerobic soil metabolism, with a half-life of 13.6 days in loamy soil []. Its degradation products include PTMHP and this compound oxon [].

A: this compound was developed as a new insecticide in Korea around the late 1980s to early 1990s []. Its insecticidal properties, particularly against the diamondback moth, were highlighted during this period [].

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